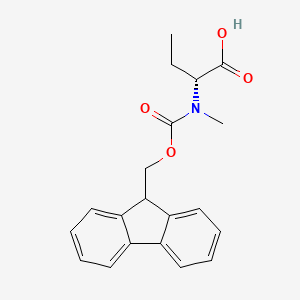

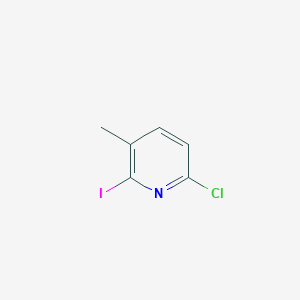

(2-Chloro-6-phenylpyridin-4-YL)methanol

説明

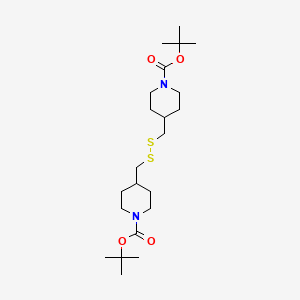

“(2-Chloro-6-phenylpyridin-4-YL)methanol” is a chemical compound with the linear formula C12H10ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “(2-Chloro-6-phenylpyridin-4-YL)methanol” can be represented by the SMILES string ClC1=CC (CO)=CC (C2=CC=CC=C2)=N1 . The InChI representation is 1S/C12H10ClNO/c13-12-7-9 (8-15)6-11 (14-12)10-4-2-1-3-5-10/h1-7,15H,8H2 .

科学的研究の応用

Pharmacology

In pharmacology, (2-Chloro-6-phenylpyridin-4-YL)methanol is utilized as a precursor for synthesizing various bioactive molecules. Its phenylpyridin moiety is a common structural component in many pharmaceuticals, which can interact with a range of biological targets. The compound’s ability to undergo further chemical modifications makes it valuable for creating novel therapeutic agents, particularly in the development of drugs targeting central nervous system disorders and inflammatory diseases .

Organic Synthesis

As an intermediate in organic synthesis, this compound is instrumental in constructing complex molecular architectures. Its chloro and hydroxymethyl functional groups offer diverse reactivity, allowing for selective transformations into more intricate molecules. This versatility is crucial for synthesizing natural products, designing new ligands for catalysis, and developing new synthetic methodologies .

Material Science

In material science, (2-Chloro-6-phenylpyridin-4-YL)methanol can be used to synthesize ligands for metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation technologies, and catalysis. The compound’s structural properties may also contribute to the development of organic semiconductors and photovoltaic materials .

Analytical Chemistry

This compound finds applications in analytical chemistry as a standard or reference material for calibrating instruments and validating analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure accurate and precise measurements .

Biochemistry

In biochemistry, (2-Chloro-6-phenylpyridin-4-YL)methanol serves as a building block for synthesizing probes and reagents. These compounds are essential for studying enzyme kinetics, receptor-ligand interactions, and other biochemical pathways. The compound’s modifiable structure allows for the introduction of fluorescent tags or other reporter groups, aiding in the visualization and quantification of biological processes .

Environmental Science

Environmental science research utilizes (2-Chloro-6-phenylpyridin-4-YL)methanol in the synthesis of compounds that can be used for environmental monitoring and remediation. Its derivatives may act as sensors for detecting pollutants or as components in materials designed to capture and remove hazardous substances from the environment .

Agricultural Chemistry

In agricultural chemistry, derivatives of (2-Chloro-6-phenylpyridin-4-YL)methanol could be explored for developing new agrochemicals. Its structural framework can be modified to create pesticides, herbicides, or plant growth regulators. The compound’s reactivity enables the introduction of various functional groups that can enhance the activity and selectivity of these agricultural products .

Safety and Hazards

“(2-Chloro-6-phenylpyridin-4-YL)methanol” is classified as Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . It has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) . The precautionary statements are P273 (Avoid release to the environment), P302 + P352 (IF ON SKIN: Wash with plenty of water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

(2-chloro-6-phenylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-7-9(8-15)6-11(14-12)10-4-2-1-3-5-10/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVNNWGIFOTXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-phenylpyridin-4-YL)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B1455204.png)

![Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide](/img/structure/B1455206.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)

![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)

![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)